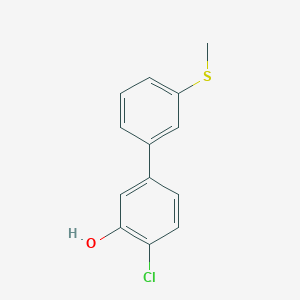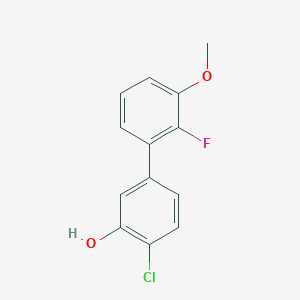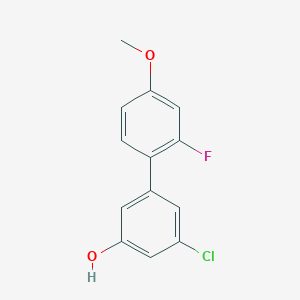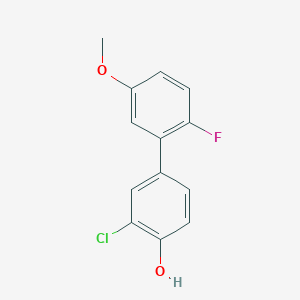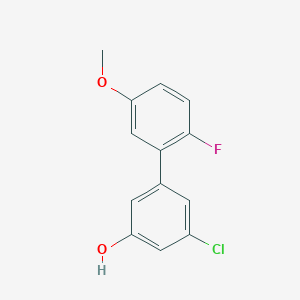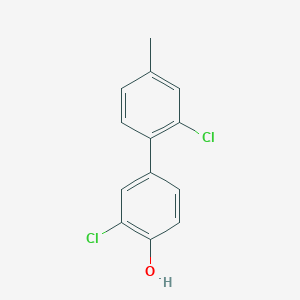
3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% (3C5C2C4MPP) is a phenol derivative with a wide range of applications in the chemical and pharmaceutical industries. It is an important intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 3C5C2C4MPP has been extensively studied and its properties are well-known.
科学的研究の応用
3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a solvent in chromatography. It is also used to study the properties of other compounds and to develop new pharmaceuticals. In addition, 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% has been used in the synthesis of a variety of organic compounds, including polymers, surfactants, and dyes.
作用機序
The mechanism of action of 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% is not well-understood. However, it is known that it is a strong acid and can act as a proton donor in certain reactions. It is also known to act as a Lewis acid, which means it can accept an electron pair from a Lewis base. In addition, 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% is known to be a weak base, which means it can donate an electron pair to a Lewis acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% are not well-understood. However, it has been shown to have some antibacterial activity and has been used as an antifungal agent. In addition, 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% has been shown to have some anti-inflammatory activity and has been used in the treatment of certain skin diseases.
実験室実験の利点と制限
3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, has a low toxicity, and is relatively inexpensive. In addition, it is soluble in a variety of organic solvents and can be used in a variety of reactions. However, 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% can be difficult to handle due to its corrosive nature and can react with certain compounds, making it unsuitable for some experiments.
将来の方向性
There are a number of potential future directions for 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95%. It could be used in the development of new pharmaceuticals, as an additive in food and cosmetics, and as a catalyst in chemical reactions. In addition, it could be used in the synthesis of new organic compounds, such as polymers, surfactants, and dyes. Finally, 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% could be further studied to better understand its biochemical and physiological effects.
合成法
3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% can be synthesized using a variety of methods. The most common method is the Williamson ether synthesis, which involves the reaction of an alcohol and an alkyl halide. The alcohol and alkyl halide react to form an ether, which is then hydrolyzed to form the desired product. Another common method is the Friedel-Crafts acylation reaction, which involves the reaction of an aromatic compound and an acid chloride. This reaction can be used to synthesize 3-Chloro-5-(2-chloro-4-methylphenyl)phenol, 95% from an aromatic compound and an acid chloride.
特性
IUPAC Name |
3-chloro-5-(2-chloro-4-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O/c1-8-2-3-12(13(15)4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPHDRCHHOEUPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685996 |
Source


|
| Record name | 2',5-Dichloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-chloro-4-methylphenyl)phenol | |
CAS RN |
1261920-59-5 |
Source


|
| Record name | 2',5-Dichloro-4'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

